3-Acetyl-5-aminoisonicotinic acid
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Overview
Description
3-Acetyl-5-aminoisonicotinic acid is an organic compound with the molecular formula C8H8N2O3. It contains a pyridine ring substituted with an acetyl group at the 3-position and an amino group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-aminoisonicotinic acid typically involves the acetylation of 5-aminoisonicotinic acid. One common method is to react 5-aminoisonicotinic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
Industrial production methods for this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-aminoisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-Acetyl-5-aminoisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts .
Mechanism of Action
The mechanism of action of 3-Acetyl-5-aminoisonicotinic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: Lacks the acetyl and amino groups.
5-Aminoisonicotinic acid: Lacks the acetyl group.
3-Acetylisonicotinic acid: Lacks the amino group
Uniqueness
3-Acetyl-5-aminoisonicotinic acid is unique due to the presence of both the acetyl and amino groups on the pyridine ring.
Properties
Molecular Formula |
C8H8N2O3 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
3-acetyl-5-aminopyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H8N2O3/c1-4(11)5-2-10-3-6(9)7(5)8(12)13/h2-3H,9H2,1H3,(H,12,13) |
InChI Key |
MFZDBCSSTJCMOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=CC(=C1C(=O)O)N |
Origin of Product |
United States |
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